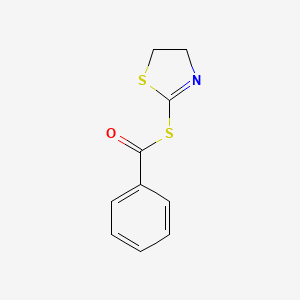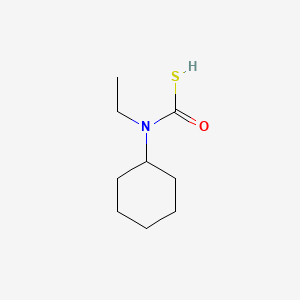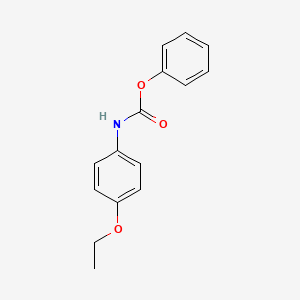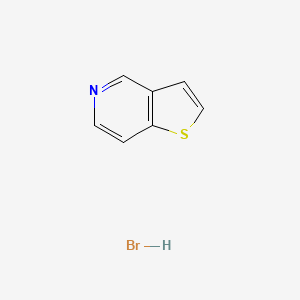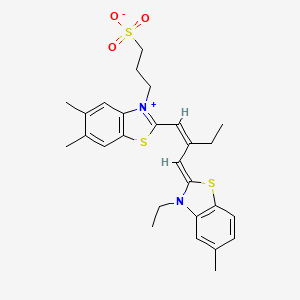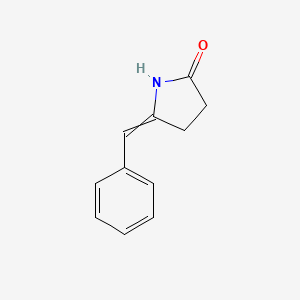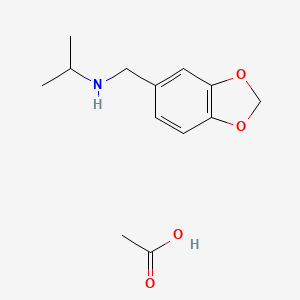
N-Isopropyl-piperonylamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropyl-piperonylamine acetate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. They are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized by the esterification of N-Isopropyl-piperonylamine with acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropyl-piperonylamine acetate typically involves the reaction of N-Isopropyl-piperonylamine with acetic acid in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The reaction mixture is then cooled, and the product is isolated by distillation or extraction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reactants are fed into the reactor, and the product is continuously removed, allowing for efficient and large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-piperonylamine acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-piperonylamine acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavoring agents, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Isopropyl-piperonylamine acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release N-Isopropyl-piperonylamine, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isopropyl butyrate: Another ester with similar structural features but different functional groups.
Ethyl acetate: A commonly used ester with a simpler structure.
Methyl butyrate: An ester with a similar carbon backbone but different substituents
Uniqueness
N-Isopropyl-piperonylamine acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial applications .
Properties
CAS No. |
72156-39-9 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
acetic acid;N-(1,3-benzodioxol-5-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2.C2H4O2/c1-8(2)12-6-9-3-4-10-11(5-9)14-7-13-10;1-2(3)4/h3-5,8,12H,6-7H2,1-2H3;1H3,(H,3,4) |
InChI Key |
WOTUXKMPRRYBNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=CC2=C(C=C1)OCO2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[(5,6-dimethyl-1H-benzimidazol-1-yl)]phosphinous acid](/img/structure/B14477243.png)
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
